N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~-[1-(1-Azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-furohydrazide is a complex organic compound that features a unique structure combining an indole core, a furohydrazide moiety, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[1-(1-Azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-furohydrazide typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the indole intermediate.
Formation of the Furohydrazide Moiety: The furohydrazide moiety can be synthesized by reacting furfural with hydrazine hydrate, followed by cyclization under acidic or basic conditions.
Final Coupling Reaction: The final step involves coupling the indole-azepane intermediate with the furohydrazide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[1-(1-Azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, pyridine.
Major Products Formed
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Functionalized derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N’~2~-[1-(1-Azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-furohydrazide involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azepane ring may enhance the compound’s binding affinity and specificity, while the furohydrazide moiety could contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N’~2~-[1-(1-Piperidinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-furohydrazide: Similar structure but with a piperidine ring instead of an azepane ring.
N’~2~-[1-(1-Morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-furohydrazide: Contains a morpholine ring instead of an azepane ring.
Uniqueness
N’~2~-[1-(1-Azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-furohydrazide is unique due to the presence of the azepane ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This uniqueness could translate to better efficacy or reduced side effects in potential therapeutic applications.
Properties
Molecular Formula |
C20H22N4O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[1-(azepan-1-ylmethyl)-2-hydroxyindol-3-yl]iminofuran-2-carboxamide |
InChI |
InChI=1S/C20H22N4O3/c25-19(17-10-7-13-27-17)22-21-18-15-8-3-4-9-16(15)24(20(18)26)14-23-11-5-1-2-6-12-23/h3-4,7-10,13,26H,1-2,5-6,11-12,14H2 |
InChI Key |
WFWVRUNOMDOOCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.